molecular formula C21H18N6OS B12408582 PI3K-IN-26

PI3K-IN-26

Cat. No.: B12408582
M. Wt: 402.5 g/mol
InChI Key: GGFMIRIKNCYXKE-UHFFFAOYSA-N
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Description

PI3K-IN-26 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K family plays a crucial role in cellular processes such as growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making this compound a significant compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-26 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

PI3K-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.

    Biology: Helps in understanding the molecular mechanisms of cell growth, division, and survival.

    Medicine: Primarily used in cancer research to inhibit the PI3K pathway, which is often overactivated in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3K-IN-26

This compound is unique due to its specific targeting of the PI3K alpha isoform, which is highly relevant in cancer research. Its ability to selectively inhibit this isoform makes it a valuable tool in studying the PI3K signaling pathway and developing targeted cancer therapies .

Properties

Molecular Formula

C21H18N6OS

Molecular Weight

402.5 g/mol

IUPAC Name

3-methyl-6-phenyl-7-[1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C21H18N6OS/c1-12-9-29-16-8-15(17(21(28)27(12)16)14-6-4-3-5-7-14)13(2)26-20-18-19(23-10-22-18)24-11-25-20/h3-11,13H,1-2H3,(H2,22,23,24,25,26)

InChI Key

GGFMIRIKNCYXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CC(=C(C(=O)N12)C3=CC=CC=C3)C(C)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

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